REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[CH3:18]CCCC=C>>[CH3:18][N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
197.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
165.1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CCCCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is established at a temperature of 160° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed from the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
The remaining organic phase is subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191.8 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 254.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[CH3:18]CCCC=C>>[CH3:18][N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
197.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
165.1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CCCCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is established at a temperature of 160° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed from the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
The remaining organic phase is subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191.8 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 254.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |